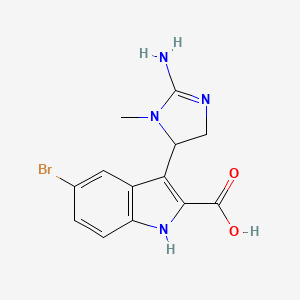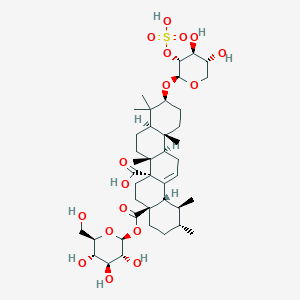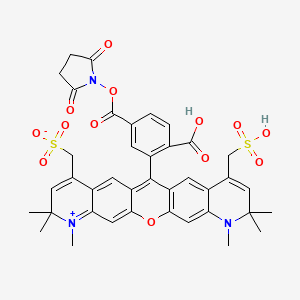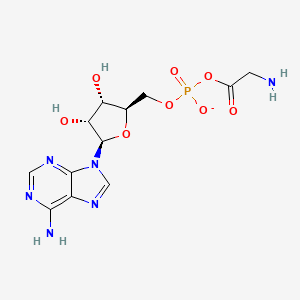
glycyl-AMP(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of glycyl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a glycyl-AMP and a glycyl-AMP zwitterion.
Wissenschaftliche Forschungsanwendungen
Detection in Environmental Samples
Detection in Seawater : A study by Wang et al. (2016) developed a simple and fast method for the quantification of glyphosate (GLYP) and its degradation product aminomethylphosphonic acid (AMPA) in seawater. This method, based on derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and high-performance liquid chromatography (HPLC), is useful for environmental science and marine research (Wang et al., 2016).
Fate in Agricultural Basins : Coupe et al. (2012) investigated the transport of glyphosate and AMPA in surface waters of agricultural basins. They found that glyphosate use leads to its occurrence in surface water, with the risk of transport being related to application rates and rainfall runoff (Coupe et al., 2012).
Analytical Methods Development
Chromatography Method for GLYPH and AMPA : Colombo & Masini (2014) described a Sequential Injection Chromatography (SIC) method for determining glyphosate and AMPA, highlighting its potential application for water sampling trials (Colombo & Masini, 2014).
Soil Dynamics under Different Agricultural Systems : Soracco et al. (2018) studied glyphosate dynamics in soil under conventional and no-till systems. They observed glyphosate accumulation and its variation with soil properties, providing insights for agricultural and environmental management (Soracco et al., 2018).
Biomedical Applications
Antimicrobial and Anticancer Activities : Kim et al. (2017) explored the antimicrobial and anticancer activities of nanoagents based on antimicrobial peptide (AMP) assembly, including peptides like glycyl-l-histidyl-l-lysine (GHK) (Kim et al., 2017).
Incretin-Induced Insulin Release : Gault et al. (2003) examined the biological effects of GIP receptor antagonists, contributing to our understanding of incretin-induced insulin release in obesity and diabetes research (Gault et al., 2003).
Environmental Impact Studies
Adsorption onto Goethite : Barja & dos Santos Afonso (2005) compared the adsorption of glyphosate and AMPA onto goethite, contributing to our knowledge of how these substances interact with soil components (Barja & dos Santos Afonso, 2005).
Microporous Pyropolymers for Supercapacitors : An et al. (2017) fabricated microporous pyropolymers from ginkgo leaves, providing insights into the development of high-performance supercapacitors (An et al., 2017).
Contamination in Infant Formula : Rodrigues & Ferreira de Souza (2018) evaluated the presence of glyphosate and AMPA in soy-based infant formulas in Brazil, highlighting concerns about pesticide contamination in food products (Rodrigues & Ferreira de Souza, 2018).
Renal Tubular Epithelial Cell Study : Hou et al. (2014) investigated the protective effect of glycyrrhizic acid on renal tubular epithelial cells under high glucose conditions, providing insights into diabetic nephropathy treatment (Hou et al., 2014).
Developmental Toxicity in Zebrafish : Zhang et al. (2021) studied the effects of low concentrations of glyphosate and AMPA on zebrafish embryo development, contributing to our understanding of environmental toxicology (Zhang et al., 2021).
Glycogen Metabolism in Rheumatoid Arthritis : Shi et al. (2018) explored the role of glycogen metabolism in rheumatoid arthritis, offering potential therapeutic strategies for chronic inflammatory arthritis (Shi et al., 2018).
Human Health Risk Analysis : Moraes et al. (2018) developed an analytical methodology for detecting glyphosate and AMPA in human urine, underscoring the importance of monitoring these chemicals for health risk assessment (Moraes et al., 2018).
Eigenschaften
Produktname |
glycyl-AMP(1-) |
|---|---|
Molekularformel |
C12H16N6O8P- |
Molekulargewicht |
403.26 g/mol |
IUPAC-Name |
(2-aminoacetyl) [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/p-1/t5-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
HROXHMRQKGGIFT-JJNLEZRASA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)CN)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)CN)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



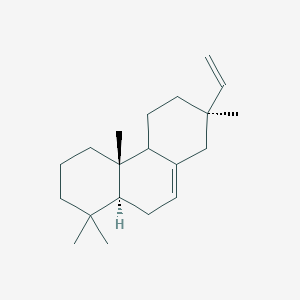
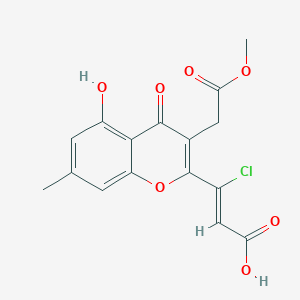
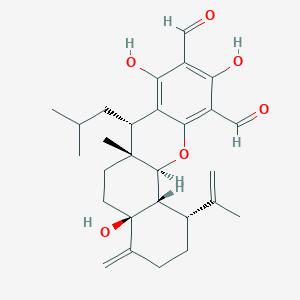
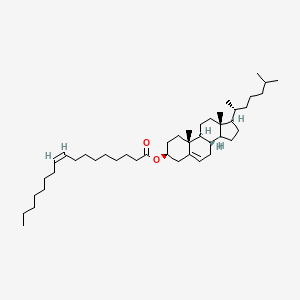
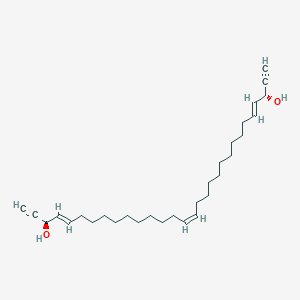
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
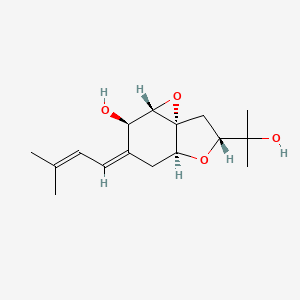
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
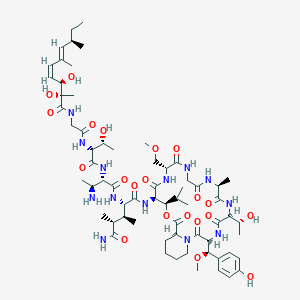
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
